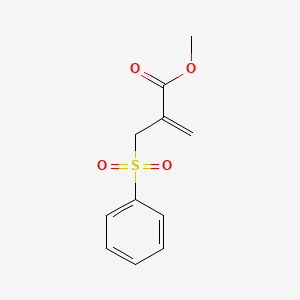
(1R-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-3,3-Dimethylbicyclo[221]heptane-2beta-carboxylic acid is a bicyclic compound characterized by a unique structural framework This compound is notable for its rigid bicyclo[221]heptane core, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid typically involves a series of steps starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to scale up the production while maintaining the desired purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid can be used in the production of polymers, resins, and other materials that benefit from its rigidity and stability.
Wirkmechanismus
The mechanism by which (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The bicyclic core provides a rigid scaffold that can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: Another bicyclic compound with a similar core structure but different functional groups.
Sordarins: Natural products containing the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Compounds with similar structural motifs used in fragrances and pharmaceuticals.
Uniqueness
(1R,4S)-3,3-Dimethylbicyclo[221]heptane-2beta-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement
Eigenschaften
CAS-Nummer |
67518-98-3 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(1R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7?,8?/m1/s1 |
InChI-Schlüssel |
KJKODDSNIDHCKV-JECWYVHBSA-N |
Isomerische SMILES |
CC1(C2CC[C@H](C2)C1C(=O)O)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)


![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)


![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)


![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)

